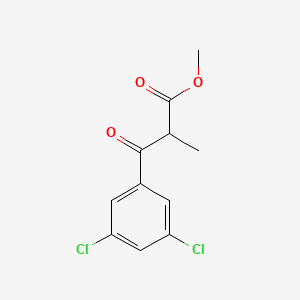

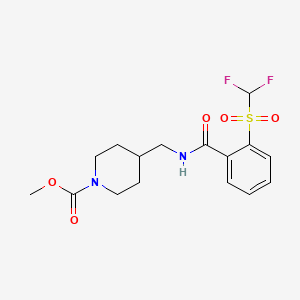

![molecular formula C11H16N2O B2737179 N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305491-25-0](/img/structure/B2737179.png)

N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMP is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. In

Scientific Research Applications

Fmoc Solid Phase Synthesis of Polyamides

Research by Wurtz et al. (2001) demonstrates an optimized machine-assisted Fmoc solid phase synthesis of polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids. These synthetic ligands exhibit an affinity and specificity for DNA, paralleling many naturally occurring DNA-binding proteins. The study achieved high stepwise coupling yields, facilitating the preparation of polyamides in significant quantities, which could advance the development of minor groove binding polyamides for gene regulation and therapeutic interventions (Wurtz, Turner, Baird, & Dervan, 2001).

Synthesis and Biological Properties of DNA-Alkylating Polyamides

Bando and Sugiyama (2006) explored the synthesis of sequence-specific alkylating Py-Im polyamide conjugates, which selectively alkylate predetermined DNA sequences. These compounds exhibit gene-silencing activities and show promise against human cancer cell lines and xenografts. This research highlights the potential of Py-Im polyamides as tools for targeted gene therapy and the treatment of genetic disorders (Bando & Sugiyama, 2006).

Fluorescence-Conjugated Pyrrole/Imidazole Polyamides

Han, Sugiyama, and Harada (2016) reported on the conjugation of Py-Im polyamides with fluorophores, yielding compounds useful for detecting specific DNA sequences. The study observed Förster resonance energy transfer between Cy3- and Cy5-conjugated Py-Im polyamides on the nucleosome, suggesting potential applications in characterizing protein-DNA complexes and advancing our understanding of gene regulation mechanisms (Han, Sugiyama, & Harada, 2016).

Binding of Hairpin Pyrrole and Imidazole Polyamides to DNA

Han et al. (2012) investigated the binding behavior of hairpin eight-ring Py–Im polyamides to DNA, revealing insights into the structural aspects that influence DNA binding. The study found that the association rate of Py–Im polyamides with their target DNA decreased with the number of Im rings, offering a deeper understanding of the interaction between these synthetic ligands and DNA. This knowledge aids in the design of more effective Py–Im polyamides for specific DNA targeting (Han et al., 2012).

Properties

IUPAC Name |

N-[1-(1-methylpyrrol-2-yl)propan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-4-11(14)12-9(2)8-10-6-5-7-13(10)3/h4-7,9H,1,8H2,2-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIAAGZFUMJOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1C)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

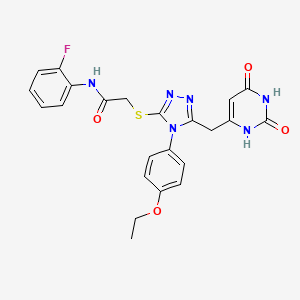

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

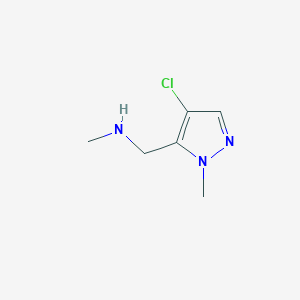

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

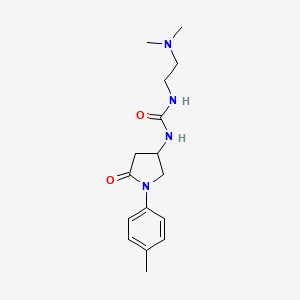

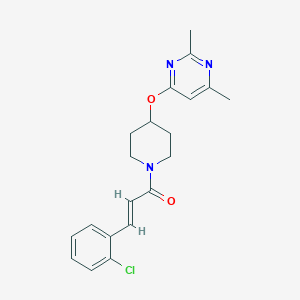

![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)

![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)

oxo-lambda~4~-sulfane](/img/structure/B2737113.png)

![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)

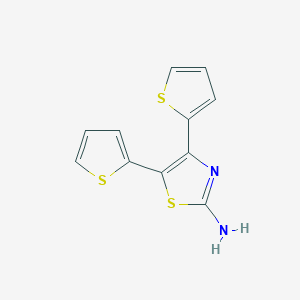

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)